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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-oxoethyl

acetate

CAS No.: 39561-82-5

Cat. No.: B1593999

Get Quote

This guide provides a detailed analysis of the spectroscopic data for 2-(4-Chlorophenyl)-2-
oxoethyl acetate, a compound of interest in synthetic chemistry and drug development. The

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data is presented to serve as a valuable resource for researchers and scientists.

Molecular Structure and Spectroscopic Overview
2-(4-Chlorophenyl)-2-oxoethyl acetate is an organic compound featuring a 4-chlorophenyl

ketone moiety linked to an acetate group through a methylene bridge. This unique combination

of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its

identification and characterization.

Molecular Structure:
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Caption: Molecular structure of 2-(4-Chlorophenyl)-2-oxoethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
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The proton NMR spectrum of 2-(4-Chlorophenyl)-2-oxoethyl acetate is expected to show

three distinct signals corresponding to the aromatic protons, the methylene protons, and the

acetate methyl protons.

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.9 Doublet 2H

Aromatic protons

ortho to the carbonyl

group

~ 7.5 Doublet 2H

Aromatic protons

meta to the carbonyl

group

~ 5.4 Singlet 2H
-CH₂- (methylene)

protons

~ 2.2 Singlet 3H
-CH₃ (acetate methyl)

protons

Interpretation:

The aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets due

to ortho-coupling. The protons ortho to the electron-withdrawing carbonyl group will be

deshielded and appear at a lower field (~7.9 ppm) compared to the protons meta to it (~7.5

ppm).

The methylene protons (-CH₂-) are adjacent to both a carbonyl group and an ester oxygen,

leading to significant deshielding. Their signal is predicted to be a singlet around 5.4 ppm.

The methyl protons of the acetate group (-COCH₃) are in a relatively shielded environment

and are expected to appear as a sharp singlet at approximately 2.2 ppm.

¹³C NMR Spectroscopy
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The carbon NMR spectrum provides information about the different carbon environments in the

molecule.

Experimental and Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~ 190.7 C=O (ketone)

~ 170.0 C=O (ester)

~ 140.6 Aromatic C-Cl

~ 132.4 Aromatic C-H

~ 129.3 Aromatic C-H

~ 129.3 Aromatic C (ipso to carbonyl)

~ 66.5 -CH₂- (methylene)

~ 20.5 -CH₃ (acetate methyl)

Interpretation:

The carbonyl carbon of the ketone is the most deshielded carbon and is observed at

approximately 190.7 ppm.[1]

The carbonyl carbon of the ester appears at a slightly higher field, around 170.0 ppm.[2]

The aromatic carbons show a range of chemical shifts. The carbon atom attached to the

chlorine is found at about 140.6 ppm. The protonated aromatic carbons appear around 132.4

ppm and 129.3 ppm.[1] The ipso-carbon (the aromatic carbon attached to the ketone group)

is also expected in this region.

The methylene carbon (-CH₂-), being attached to two electronegative groups, is found at

approximately 66.5 ppm.[1]

The methyl carbon of the acetate group is the most shielded, appearing at about 20.5 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

~ 1745 Strong C=O stretching (ester)

~ 1690 Strong C=O stretching (ketone)

~ 1600, 1480 Medium C=C stretching (aromatic)

~ 1230 Strong C-O stretching (ester)

~ 1100 Medium C-Cl stretching

Interpretation:

The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The

ester carbonyl stretch typically appears at a higher frequency (~1745 cm⁻¹) than the aryl

ketone carbonyl stretch (~1690 cm⁻¹).

The presence of the aromatic ring is indicated by the C=C stretching vibrations in the 1600-

1480 cm⁻¹ region.

A strong band around 1230 cm⁻¹ is characteristic of the C-O stretching of the acetate group.

The C-Cl stretching vibration is expected to appear in the fingerprint region, around 1100

cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrum Fragmentation:
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the

molecular weight of the compound (C₁₀H₉ClO₃). The presence of chlorine will result in a

characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.

Key Fragments:

Loss of the acetate group (•OCOCH₃) to give a fragment corresponding to the 2-(4-

chlorophenyl)-2-oxoethyl cation.

Cleavage of the bond between the methylene group and the carbonyl, leading to the

formation of the 4-chlorobenzoyl cation.

McLafferty rearrangement is not possible for this molecule.

[C₁₀H₉ClO₃]⁺˙
(Molecular Ion)

[C₈H₆ClO]⁺
(Loss of •OCOCH₃)- •OCOCH₃

[C₇H₄ClO]⁺
(4-Chlorobenzoyl cation)

- •CH₂OCOCH₃

[CH₃CO]⁺
(Acetyl cation)
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Caption: Predicted key fragmentation pathways for 2-(4-Chlorophenyl)-2-oxoethyl acetate.

Experimental Protocols
Standard analytical techniques are employed to acquire the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.
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Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).[3]

IR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable

ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at

different mass-to-charge ratios (m/z).

Conclusion
The spectroscopic data of 2-(4-Chlorophenyl)-2-oxoethyl acetate are consistent with its

proposed structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

provides a comprehensive characterization of the molecule, enabling its unambiguous

identification and quality control in various scientific applications. The interpretations provided

in this guide, based on established principles and data from related compounds, offer a robust

framework for researchers working with this and similar molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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